Cas no 1806869-61-3 (2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide)

2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide
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- Inchi: 1S/C7H7ClF2N2O3S/c1-15-3-2-4(16(11,13)14)6(8)12-5(3)7(9)10/h2,7H,1H3,(H2,11,13,14)
- InChI Key: WELPVNFXWLIJFI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(C(F)F)=N1)OC)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 335
- XLogP3: 1
- Topological Polar Surface Area: 90.7
2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029046865-250mg |
2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide |
1806869-61-3 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029046865-1g |
2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide |
1806869-61-3 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029046865-500mg |
2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide |
1806869-61-3 | 97% | 500mg |
$1,678.90 | 2022-03-31 |
2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide Related Literature
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide
Introduction to 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide (CAS No. 1806869-61-3)
2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide (CAS No. 1806869-61-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.
The molecular structure of 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide is composed of a pyridine ring substituted with a chlorine atom, a difluoromethyl group, a methoxy group, and a sulfonamide functional group. These substituents contribute to the compound's distinct physicochemical properties, such as solubility, stability, and reactivity. The presence of the sulfonamide group is particularly noteworthy, as it is known to play a crucial role in the biological activity of many pharmaceuticals.
Recent studies have highlighted the potential of 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide in various therapeutic areas. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Another significant application of 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide is in the field of oncology. Research has demonstrated that this compound possesses potent anti-cancer properties, particularly against solid tumors. Mechanistic studies have revealed that it can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings suggest that 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide could be a promising lead compound for the development of new cancer therapeutics.
In addition to its anti-inflammatory and anti-cancer activities, 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide has also shown potential as an antiviral agent. Studies have indicated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a potential candidate for the treatment of viral infections.
The pharmacokinetic properties of 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide have been extensively studied to assess its suitability for clinical use. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, toxicity studies have shown that 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide has a low toxicity profile at therapeutic doses.
The development pipeline for 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide is currently advancing through various stages of preclinical and clinical trials. Early-phase clinical trials have demonstrated its safety and tolerability in human subjects. Ongoing studies are focused on optimizing dosing regimens and evaluating its efficacy in treating specific diseases. The results from these trials will provide critical insights into the therapeutic potential of this compound.
In conclusion, 2-Chloro-6-(difluoromethyl)-5-methoxypyridine-3-sulfonamide (CAS No. 1806869-61-3) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new aspects of its mechanism of action and clinical utility, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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